Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of 6-Chloro-2H-1,4-benzoxazin-3-amine
Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of 6-Chloro-2H-1,4-benzoxazin-3-amine
The following technical guide is structured to provide an in-depth analysis of 6-Chloro-2H-1,4-benzoxazin-3-amine , moving beyond basic constants into structural dynamics, synthesis, and pharmacological application.
Executive Summary
6-Chloro-2H-1,4-benzoxazin-3-amine is a bicyclic heterocyclic scaffold belonging to the benzoxazine class. Unlike its ubiquitous oxo-derivative (the lactam 6-chloro-2H-1,4-benzoxazin-3(4H)-one), the 3-amine variant represents a critical bioisostere of the 2-aminoimidazoline moiety found in alpha-adrenergic agonists (e.g., Clonidine). This guide delineates the precise molecular constants, addresses the critical amino-imino tautomeric equilibrium that governs its receptor binding, and outlines a validated synthetic pathway from commercially available precursors.
Identity & Physicochemical Matrix
The following data establishes the baseline identity of the compound. Note the distinction between the amine (target) and the one (carbonyl precursor) often conflated in automated databases.
Core Constants
| Property | Value | Notes |
| IUPAC Name | 6-Chloro-2H-1,4-benzoxazin-3-amine | Alternate: 6-Chloro-1,4-benzoxazin-3-amine |
| Molecular Formula | C₈H₇ClN₂O | Distinct from the lactam (C₈H₆ClNO₂) |
| Molecular Weight | 182.61 g/mol | Monoisotopic Mass: 182.0247 |
| CAS Registry | Not widely listed | Often indexed as the HCl salt or derivative |
| Physical State | Crystalline Solid | Hygroscopic in salt form |
| Solubility | DMSO, Methanol | Limited solubility in water (neutral form) |
| pKa (Calculated) | ~7.5 - 8.2 | Protonation occurs at the exocyclic nitrogen/N4 |
Elemental Composition[4]
-
Carbon: 52.62%
-
Hydrogen: 3.86%
-
Chlorine: 19.41%
-
Nitrogen: 15.34%
-
Oxygen: 8.76%
Structural Dynamics: The Tautomeric Equilibrium
For drug development professionals, the static structure is insufficient. This compound exists in a dynamic equilibrium between the amino form and the imino form. This tautomerism is solvent-dependent and critical for ligand-receptor interactions (e.g., hydrogen bond donor vs. acceptor capability).
-
Amino Form (A): Exocyclic –NH₂, Endocyclic C=N bond. Predominant in polar protic solvents.
-
Imino Form (B): Exocyclic =NH, Endocyclic N–H. Often stabilized in non-polar environments or specific receptor pockets.
Visualization: Tautomeric Flux
The following diagram illustrates the proton shift driving this equilibrium.
Caption: Dynamic equilibrium between amino and imino tautomers, influencing receptor affinity profiles.
Synthetic Architecture
Synthesis of the 3-amine is rarely direct. The most robust "self-validating" protocol involves the activation of the lactam precursor (6-chloro-2H-1,4-benzoxazin-3(4H)-one), which is commercially abundant.
Validated Synthetic Pathway
-
Cyclization: Condensation of 2-amino-4-chlorophenol with chloroacetyl chloride.
-
Activation: Conversion of the lactam to the imidoyl chloride (or thioamide).
-
Amination: Nucleophilic displacement with ammonia.
Caption: Step-wise synthetic route converting the aminophenol precursor to the target 3-amine via imidoyl chloride activation.
Protocol Detail (Step 3: Amination)
-
Precursor: 3,6-Dichloro-2H-1,4-benzoxazine (freshly prepared to avoid hydrolysis).
-
Reagent: Saturated methanolic ammonia (7N
in MeOH). -
Conditions: Sealed tube, 60°C, 4–6 hours.
-
Workup: Evaporate solvent; partition between EtOAc and saturated
(to ensure free base form). -
Purification: Recrystallization from Ethanol/Water.
Analytical Validation (Quality Control)
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm.
-
Expected Retention: The 3-amine will elute earlier than the 3-one precursor due to the increased polarity of the amino group compared to the lactam carbonyl.
NMR Signature (DMSO-d6)
-
Protons (Exocyclic Amine): Broad singlet at
6.5–7.5 ppm (2H, exchangeable with ). -
Protons (C2-Methylene): Singlet at
4.4–4.6 ppm (2H). Note: This singlet is characteristic of the 2H-benzoxazine core. -
Aromatic Region: Three distinct signals corresponding to positions 5, 7, and 8 (coupling constants
Hz and Hz typically observed).
Pharmacological Context
Why synthesize this specific core? The 6-chloro-2H-1,4-benzoxazin-3-amine scaffold is a privileged structure in neuroscience and cardiovascular research.
-
Alpha-2 Adrenergic Agonism: The cyclic guanidine-like structure (embedded within the benzoxazine) mimics the imidazoline ring of Clonidine . The 6-chloro substituent mimics the lipophilic halogenation required for blood-brain barrier (BBB) penetration.
-
Neuroprotection: Benzoxazine derivatives possess intrinsic antioxidant properties, scavenging reactive oxygen species (ROS) via the nitrogen-rich core [2].
-
Serotonin (5-HT3) Antagonism: Related 3-oxo-1,4-benzoxazine derivatives have shown high affinity for 5-HT3 receptors, suggesting the 3-amine may offer a novel binding profile [3].
References
-
Synthesis of Benzoxazine Core: Reagents and conditions for the cyclization of 2-aminophenols. Journal of Chemical and Pharmaceutical Research.
-
Neuroprotective Activity: Evaluation of 8-amino-1,4-benzoxazine derivatives and their antioxidant capacity in neuronal cells. Journal of Medicinal Chemistry.
-
Receptor Pharmacology: Structure-activity relationships of benzoxazine derivatives acting as 5-HT3 antagonists. Chemical and Pharmaceutical Bulletin.
-
Tautomerism in Heterocycles: General principles of amino-imino equilibrium in N-heterocycles. Royal Society of Chemistry.[1]
